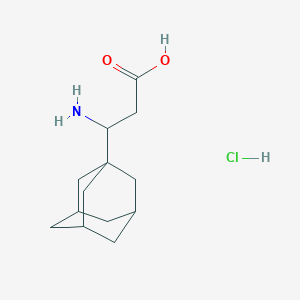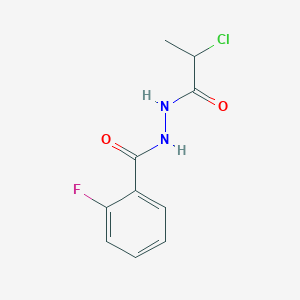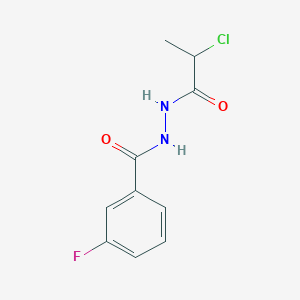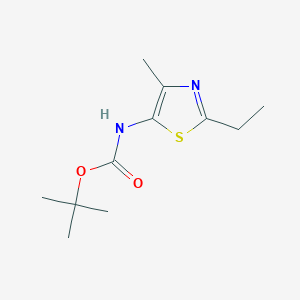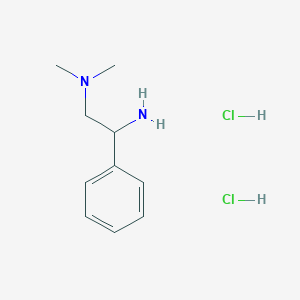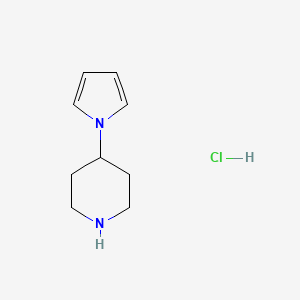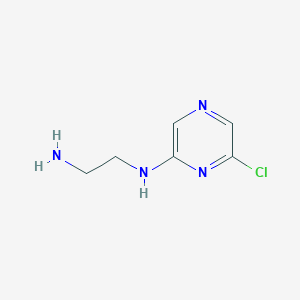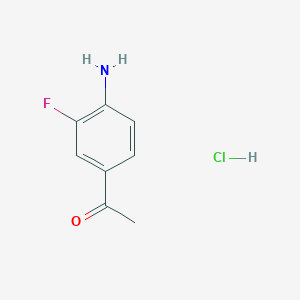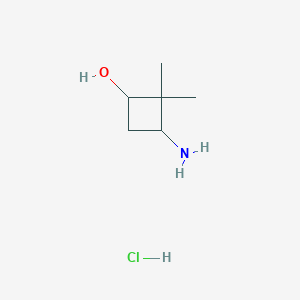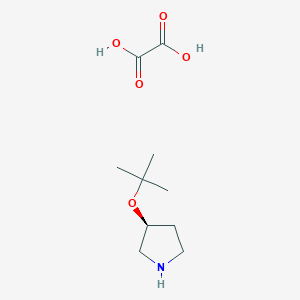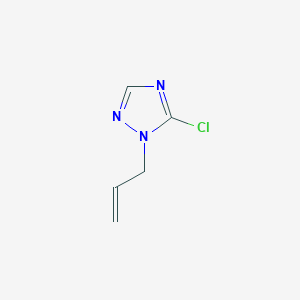
1-allyl-5-chloro-1H-1,2,4-triazole
描述
1-allyl-5-chloro-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
- The mode of action involves the compound binding to its target(s). The triazole nucleus, being metabolically stable, can serve as both a hydrogen bond acceptor and donor at the active site of a receptor .
- Triazoles, in general, can impact various pathways, including those related to cell proliferation, apoptosis, and metabolism .
- Absorption : The compound’s solubility and lipophilicity influence its absorption. A polar character, often associated with the triazole nucleus, can enhance solubility .
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
生化分析
Biochemical Properties
1-allyl-5-chloro-1H-1,2,4-triazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in the breakdown of acetylcholine, a neurotransmitter . The inhibition of these enzymes by this compound can lead to increased levels of acetylcholine, which may have therapeutic implications for neurodegenerative diseases like Alzheimer’s . Additionally, this compound has shown potential antibacterial activity, interacting with bacterial enzymes and disrupting their metabolic processes .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, its interaction with acetylcholinesterase can alter cholinergic signaling, impacting neuronal communication . Furthermore, this compound has been shown to affect gene expression, potentially upregulating or downregulating genes involved in cellular metabolism and stress responses . These effects can lead to changes in cellular metabolism, influencing cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor by binding to the active sites of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine . This inhibition is achieved through hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase and butyrylcholinesterase, resulting in persistent increases in acetylcholine levels . The compound’s effects on cellular function may vary depending on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound are dose-dependent. At lower doses, the compound effectively inhibits acetylcholinesterase and butyrylcholinesterase without causing significant toxicity . At higher doses, adverse effects such as neurotoxicity and hepatotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . The compound’s metabolites may also interact with other enzymes and cofactors, potentially influencing metabolic flux and altering the levels of specific metabolites . These interactions highlight the compound’s potential impact on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, the compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and gene expression . Post-translational modifications or targeting signals may also play a role in directing the compound to particular subcellular compartments . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
5-chloro-1-prop-2-enyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-2-3-9-5(6)7-4-8-9/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHYLWBSBWKJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


